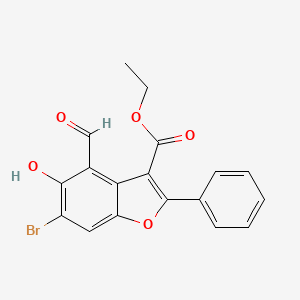

Ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a substituted benzofuran derivative featuring a bromine atom at position 6, a formyl group at position 4, a hydroxyl group at position 5, and a phenyl ring at position 2. The ethyl carboxylate moiety at position 3 enhances its solubility in organic solvents. This compound’s unique substitution pattern distinguishes it from related benzofuran esters, as the 4-formyl and 5-hydroxy groups introduce both electron-withdrawing and hydrogen-bonding capabilities.

Crystallographic analysis of similar compounds (e.g., ) often employs software such as SHELXL for refinement , Mercury for visualization of molecular packing , and ORTEP for displacement ellipsoid representation . These tools highlight the importance of substituent positioning in dictating intermolecular interactions and crystal lattice stability.

Properties

IUPAC Name |

ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-2-23-18(22)15-14-11(9-20)16(21)12(19)8-13(14)24-17(15)10-6-4-3-5-7-10/h3-9,21H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGEQYHSUPDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)C=O)O)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity (LogP): The target compound’s lower estimated XLogP3 (~3.2) compared to analogues (4.8–5.7) reflects the hydrophilic influence of its 5-hydroxy and 4-formyl groups. Ether- or ketone-containing derivatives (e.g., ) exhibit higher lipophilicity due to bulky, non-polar substituents.

- Rotatable Bonds: The target’s fewer rotatable bonds (4 vs. 7–8 in analogues) suggest greater conformational rigidity, which may influence bioavailability or crystallinity.

Structural and Reactivity Differences

- Position 4: The formyl group in the target compound is unique, enabling nucleophilic addition reactions (e.g., condensation), unlike the unsubstituted position 4 in analogues.

- Position 2: Methyl substitution in ’s compound reduces steric hindrance compared to phenyl, possibly altering ring electronics.

Notes on Methodology and Limitations

Biological Activity

Ethyl 6-bromo-4-formyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate (referred to as EBF) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of EBF, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

EBF is characterized by its unique benzofuran structure, which contributes to its biological properties. The presence of the bromo group and hydroxyl functionalities enhances its reactivity and interaction with biological targets.

EBF exhibits multiple mechanisms of action, particularly in neuroprotection and antimicrobial activity:

- Neuroprotective Effects : EBF has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicate that EBF can significantly inhibit AChE activity, contributing to increased acetylcholine levels in the brain, thereby enhancing cognitive function .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties against various pathogens. Its efficacy is attributed to disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities of EBF based on recent studies:

Neuroprotective Study

A study investigated the neuroprotective effects of EBF on SH-SY5Y neuronal cells subjected to oxidative stress. The results indicated that EBF significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Antimicrobial Efficacy

In another study, EBF was tested against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The compound exhibited potent inhibitory effects with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.

Research Findings

Recent research highlights the multifunctional properties of EBF:

- Metal Chelation : EBF has shown satisfactory metal-chelating properties, which may contribute to its antioxidant activity by reducing oxidative stress in cells .

- Blood-Brain Barrier Penetration : Computational studies suggest that EBF can penetrate the blood-brain barrier (BBB), making it a promising candidate for treating central nervous system disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.